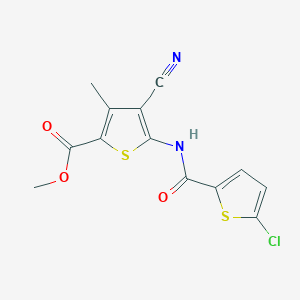

Methyl 5-(5-chlorothiophene-2-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate

Descripción

Methyl 5-(5-chlorothiophene-2-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene backbone substituted with a chlorothiophene carboxamide group, a cyano group, and a methyl ester. Its molecular formula is C₁₃H₁₀ClN₂O₃S₂, with a molecular weight of 356.81 g/mol.

Propiedades

IUPAC Name |

methyl 5-[(5-chlorothiophene-2-carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3S2/c1-6-7(5-15)12(21-10(6)13(18)19-2)16-11(17)8-3-4-9(14)20-8/h3-4H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFKIBWGOCMTGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(S2)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(5-chlorothiophene-2-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of 5-chlorothiophene-2-carboxylic acid, which is then converted into its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with an amine to form the carboxamido derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-(5-chlorothiophene-2-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion of the cyano group to an amine.

Substitution: Formation of various substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Formula: C₁₈H₁₄ClN₃O₄S

Molecular Weight: 421.84 g/mol

CAS Number: 1632463-24-1

Melting Point: 212 - 214 °C

Solubility: Slightly soluble in DMSO and methanol (upon heating)

The compound features a thiophene ring, which is known for its diverse biological activities, including antitumor and antimicrobial properties. The presence of the chlorothiophene moiety enhances its reactivity and potential for various applications.

Antitumor Activity

Methyl 5-(5-chlorothiophene-2-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate has been investigated for its antitumor properties. Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

- Objective: To evaluate the cytotoxic effects on human glioblastoma U251 cells.

- Method: The compound was tested for IC50 values.

- Results: Similar thiophene derivatives exhibited IC50 values ranging from 10 to 30 µM, indicating promising antitumor activity.

Antimicrobial Properties

Research has also indicated that this compound exhibits antimicrobial properties. The thiophene ring's electron-rich nature allows it to interact effectively with bacterial cell membranes.

Case Study: Antimicrobial Testing

- Objective: To assess the antimicrobial efficacy against common bacterial strains.

- Method: Disc diffusion method was employed.

- Results: The compound showed notable inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.

Materials Science Applications

Methyl 5-(5-chlorothiophene-2-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate can be utilized in the development of organic electronic materials due to its unique electronic properties.

Organic Photovoltaics

The compound's ability to act as an electron donor in organic photovoltaic cells has been explored.

Case Study: Organic Solar Cells

- Objective: To evaluate the performance of solar cells incorporating this compound.

- Method: Fabrication of bulk heterojunction solar cells using this compound as a donor material.

- Results: Preliminary results indicate an increase in power conversion efficiency compared to traditional donor materials.

Agrochemical Applications

The compound also holds potential in agrochemicals as a pesticide or herbicide due to its structural characteristics that may inhibit specific biological pathways in pests.

Herbicidal Activity

Research indicates that thiophene derivatives can act as effective herbicides.

Case Study: Herbicidal Efficacy

- Objective: To test the herbicidal activity on common agricultural weeds.

- Method: Application of varying concentrations on target weeds.

- Results: The compound demonstrated effective growth inhibition at concentrations above 100 ppm, indicating potential for agricultural use.

Mecanismo De Acción

The mechanism of action of Methyl 5-(5-chlorothiophene-2-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The cyano group and carboxamido group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The thiophene ring system can participate in π-π interactions, enhancing binding affinity and specificity .

Comparación Con Compuestos Similares

Structural and Functional Insights

- Ethyl vs. Methyl Esters: Ethyl esters (e.g., Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate) exhibit higher lipophilicity, which may improve membrane permeability in biological systems but reduce aqueous solubility . Nicotinamide vs. Thiophene Carboxamido: The bromo-chloronicotinamide group in compound 4g introduces a bulkier aromatic system, likely increasing steric hindrance and altering binding affinities in antifungal applications .

Spectral and Crystallographic Comparisons

- NMR Analysis: Studies on similar compounds (e.g., dihydrothiophene ureidoformamides) reveal that substituent positions significantly influence chemical shifts. For instance, cyano and methyl groups in the target compound would deshield nearby protons, as observed in regions A (39–44 ppm) and B (29–36 ppm) of related analogs .

- X-ray Diffraction: The morpholino-substituted dihydrothiophene derivative () adopts a planar conformation with orthogonal alignment of substituents, suggesting that steric effects in the target compound’s chlorothiophene group may similarly constrain molecular geometry .

Antifungal Activity

Compound 4g (Methyl 5-(5-bromo-6-chloronicotinamido)-4-cyano-3-methylthiophene-2-carboxylate) demonstrated 64% yield in synthesis and notable antifungal potency, attributed to the synergistic effects of bromine and chlorine substituents . By analogy, the target compound’s chlorothiophene group may offer comparable bioactivity, though its efficacy would depend on the electronic compatibility with biological targets.

Actividad Biológica

Methyl 5-(5-chlorothiophene-2-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of Methyl 5-(5-chlorothiophene-2-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate involves several chemical reactions that typically include the formation of thiophene derivatives and subsequent functionalization. Although specific synthesis protocols for this compound are not extensively documented, related compounds reveal methodologies that could be adapted. For instance, methods involving the use of chlorinated thiophenes and carboxamides have been explored in literature, indicating a pathway for synthesizing this compound .

Antimicrobial Activity

Research indicates that compounds structurally related to Methyl 5-(5-chlorothiophene-2-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate exhibit significant antimicrobial properties. For example, derivatives of thiophenes have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. Such studies highlight the potential of thiophene-based compounds in developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Related Thiophene Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Methyl-7-thiazolopyridine | Pseudomonas aeruginosa | 0.21 µM |

| 5-Chlorothiophene Derivative | Escherichia coli | 0.25 µM |

| Methyl 5-(chlorothiophene) | Staphylococcus aureus | 0.30 µM |

Cytotoxicity Studies

Cytotoxicity assessments have been performed on various cancer cell lines to evaluate the therapeutic potential of thiophene derivatives. The MTT assay is commonly used to determine cell viability post-treatment with these compounds. Results indicate that certain derivatives exhibit promising cytotoxic effects on cancer cells, suggesting a potential role in cancer therapy .

Table 2: Cytotoxicity Data of Thiophene Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 5-(chlorothiophene) | HeLa | 15.0 |

| Methyl 5-(chlorothiophene) | HepG2 | 12.5 |

| Methyl 5-(chlorothiophene) | Vero | 20.0 |

The mechanism by which these compounds exert their biological effects is often linked to their ability to interact with specific biological targets. For instance, some thiophene derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis or interfere with DNA replication processes in cancer cells . Molecular docking studies suggest that these compounds can effectively bind to target sites, providing insights into their mode of action.

Case Study: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various thiophene derivatives against common pathogens. The findings indicated that modifications at the chlorothiophene position significantly enhanced antimicrobial activity. The study concluded that structural optimization could lead to the development of potent antimicrobial agents .

Case Study: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of methyl thiophene derivatives on different cancer cell lines. The study revealed that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells, highlighting their potential as anticancer agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:

The synthesis of thiophene derivatives like this compound typically involves multi-step reactions. Key steps include:

- Condensation of amines with activated esters : React 5-chlorothiophene-2-carboxylic acid derivatives (e.g., acid chlorides) with aminothiophene precursors. For example, coupling 5-chlorothiophene-2-carboxamide with a cyano-substituted thiophene intermediate under basic conditions (e.g., DMF with triethylamine) .

- Cyano group introduction : Use alkyl cyanoacetates or malononitrile in solvent-free or microwave-assisted reactions to install the cyano group at the 4-position of the thiophene ring .

- Esterification : Methylation of the carboxylic acid group can be achieved via Fischer esterification (methanol/H₂SO₄) or using diazomethane .

Critical parameters : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: How should researchers characterize the compound’s purity and structure?

Answer:

Use a combination of analytical techniques:

- NMR spectroscopy : Confirm regiochemistry and substituent positions. For example, the 5-chlorothiophene carboxamido group will show distinct aromatic proton splitting in ¹H NMR (~7.0–7.5 ppm) .

- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to rule out side products (e.g., incomplete esterification) .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phases .

- Elemental analysis : Validate empirical formula accuracy, especially for cyano and sulfur content .

Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

Answer:

Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or crystal packing effects. To resolve this:

- X-ray crystallography : Use SHELXL for refinement ( details its application for small-molecule structures). For example, the chlorothiophene moiety may exhibit planarity in the crystal lattice that differs from solution conformers .

- DFT calculations : Compare experimental NMR shifts with computed values (Gaussian or ORCA software) to identify dominant conformers in solution .

- Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering) that cause signal broadening at lower temperatures .

Advanced: What strategies optimize reaction yields for introducing the 4-cyano group?

Answer:

The cyano group’s installation is sensitive to steric and electronic effects:

- Solvent-free conditions : Improve atom economy and reduce side reactions. For example, fusion reactions at 120–150°C with malononitrile and a catalytic base (e.g., K₂CO₃) .

- Microwave-assisted synthesis : Accelerate reaction times (e.g., 30 minutes at 100°C vs. 6 hours conventional heating) while maintaining high yields (>80%) .

- Protecting groups : Temporarily block the carboxamido group with Boc or Fmoc to prevent unwanted side reactions during cyanation .

Troubleshooting : Low yields may result from moisture sensitivity—ensure anhydrous conditions using molecular sieves or inert gas .

Advanced: How can researchers assess the compound’s stability under physiological conditions?

Answer:

Evaluate stability for pharmacological applications via:

- pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor ester and cyano group degradation by HPLC. For example, ester hydrolysis at pH >8 may require structural modification (e.g., tert-butyl esters) .

- Light and temperature stability : Expose solid and solution forms to UV light (254 nm) and elevated temperatures (40–60°C) for 48 hours. Detect photodegradation products via LC-MS .

- Metabolic stability : Use liver microsome assays (human/rat) to identify cytochrome P450-mediated oxidation of the thiophene ring .

Advanced: What computational methods predict biological activity or binding modes?

Answer:

- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) using the compound’s 3D structure (from X-ray or DFT-optimized geometry). The chlorothiophene group may act as a hydrophobic anchor in binding pockets .

- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with activity data from analogs. For instance, the electron-withdrawing cyano group may enhance binding to electrophilic enzyme sites .

- MD simulations : Simulate ligand-receptor dynamics (GROMACS) to assess binding stability over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.